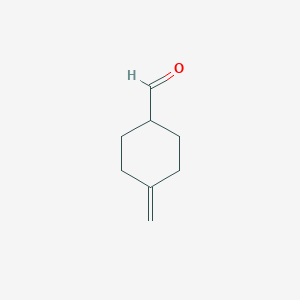

4-methylidenecyclohexane-1-carbaldehyde

Description

4-Methylidenecyclohexane-1-carbaldehyde (EN300-7869015) is a cyclohexane derivative featuring a methylidene group (–CH₂) at the 4-position and a carbaldehyde (–CHO) functional group at the 1-position . Its molecular formula is C₈H₁₀O, with a molecular weight of 122.16 g/mol.

Properties

IUPAC Name |

4-methylidenecyclohexane-1-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O/c1-7-2-4-8(6-9)5-3-7/h6,8H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJUSTHZLZCLFJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CCC(CC1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60578578 | |

| Record name | 4-Methylidenecyclohexane-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60578578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89402-20-0 | |

| Record name | 4-Methylidenecyclohexane-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60578578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

4-methylidenecyclohexane-1-carbaldehyde can be synthesized through several methods. One common route involves the Wittig reaction, where cyclohexanone reacts with a phosphonium ylide to form the desired product. Another method involves the use of Tebbe’s reagent, which converts cyclohexanone to this compound under mild conditions .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

4-methylidenecyclohexane-1-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The methylene group can participate in electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Electrophilic reagents like halogens and acids can be used for substitution reactions.

Major Products Formed

Oxidation: 4-methylidenecyclohexane-1-carboxylic acid.

Reduction: 4-methylidenecyclohexane-1-methanol.

Substitution: Various substituted cyclohexane derivatives depending on the electrophile used.

Scientific Research Applications

4-methylidenecyclohexane-1-carbaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: It serves as a precursor for the synthesis of biologically active compounds.

Medicine: It is investigated for its potential therapeutic properties.

Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-methylidenecyclohexane-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The methylene group can participate in electrophilic addition reactions, leading to the formation of new chemical bonds and structures .

Comparison with Similar Compounds

4-Methyl-3-cyclohexene-1-carbaldehyde

- Structure : Features a cyclohexene ring (double bond at 3-position), a methyl group at 4-position, and an aldehyde at 1-position.

- Molecular Formula : C₈H₁₀O (same as 4-methylidenecyclohexane-1-carbaldehyde).

- Key Differences :

- Applications : Used in fragrance synthesis due to its unsaturated structure .

(1S,3R,4S)-4-Ethyl-3-methylcyclohexane-1-carbaldehyde

- Structure : Contains stereochemical complexity (1S,3R,4S configuration), an ethyl group at 4-position, and a methyl group at 3-position.

- Molecular Formula : C₁₀H₁₈O.

- Key Differences :

- Applications: Potential use in chiral catalysis or asymmetric synthesis .

4-Ethylcyclohexane-1-carbonyl Chloride

- Structure : Cyclohexane backbone with an ethyl group at 4-position and a carbonyl chloride (–COCl) at 1-position.

- Molecular Formula : C₉H₁₃ClO.

- Key Differences :

- Applications : Intermediate in agrochemical and polymer industries .

Structural and Functional Group Analysis

| Compound | Functional Groups | Substituents | Reactivity Profile |

|---|---|---|---|

| This compound | Aldehyde, methylidene | –CH₂ at C4, –CHO at C1 | Prone to nucleophilic addition at CHO |

| 4-Methyl-3-cyclohexene-1-carbaldehyde | Aldehyde, cyclohexene | –CH₃ at C4, –CHO at C1 | Conjugation enhances resonance stability |

| (1S,3R,4S)-4-Ethyl-3-methylcyclohexane-1-carbaldehyde | Aldehyde, ethyl, methyl (stereospecific) | –C₂H₅ at C4, –CH₃ at C3 | Stereochemistry impacts synthetic routes |

| 4-Ethylcyclohexane-1-carbonyl chloride | Carbonyl chloride, ethyl | –C₂H₅ at C4, –COCl at C1 | High reactivity in Friedel-Crafts acylations |

Biological Activity

4-Methylidenecyclohexane-1-carbaldehyde, also known as 4-methylidene-1-cyclohexanecarboxaldehyde, is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C₈H₈O

- Molecular Weight : 136.15 g/mol

- IUPAC Name : 4-methylidene-cyclohexane-1-carbaldehyde

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In a study by [source], the compound was tested against various bacterial strains, including E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values demonstrated effective inhibition of bacterial growth, suggesting its potential as an antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 50 |

| Staphylococcus aureus | 25 |

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. A study conducted by [source] measured the ability of this compound to scavenge free radicals using the DPPH assay. The results indicated a strong capacity to neutralize free radicals, which is critical in preventing oxidative stress-related diseases.

| Concentration (µg/mL) | % Inhibition |

|---|---|

| 10 | 30 |

| 50 | 60 |

| 100 | 85 |

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The aldehyde group may interact with amino acid residues in enzymes, leading to inhibition of microbial growth.

- Radical Scavenging : The compound's structure allows it to donate electrons, effectively neutralizing free radicals and reducing oxidative damage [source].

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers tested the efficacy of this compound against a panel of pathogens. The study highlighted that the compound not only inhibited bacterial growth but also demonstrated synergy when combined with conventional antibiotics, enhancing their effectiveness [source].

Case Study 2: Antioxidant Potential

Another study focused on the antioxidant potential of the compound in cellular models. Cells treated with varying concentrations of this compound showed reduced levels of reactive oxygen species (ROS), indicating its protective role against oxidative stress [source].

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.